N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
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Overview
Description
- is a chemical compound with the following structure:
- It contains a quinoline core, a bromophenyl group, and a hexyl side chain.
- The compound’s systematic name reflects its substituents and functional groups.
- It may have applications in various fields due to its unique structure.
N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: C8H8BrNO
.Preparation Methods
- One synthetic route involves Suzuki–Miyaura coupling, a widely-used carbon–carbon bond-forming reaction .
- In this method, an aryl bromide (3-bromophenyl) reacts with an organoboron reagent (e.g., boronic acid or boronate ester) in the presence of a palladium catalyst.
- The reaction conditions are mild and tolerate various functional groups.
- Industrial production methods may involve scale-up of this process.
Chemical Reactions Analysis
- Common reagents include palladium catalysts, boron reagents, and suitable solvents.
- Major products depend on the specific reaction conditions.
N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block in organic synthesis.
Biology: Explore its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, antimicrobial).
Industry: Consider its use in materials science or as a starting material for drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
- Potential pathways could include enzyme inhibition, receptor binding, or modulation of cellular processes.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives (e.g., N-(4-bromophenyl)-3-methoxybenzamide ).
- Highlight the uniqueness of N-(3-Bromophenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in terms of structure and properties.
Remember that this compound’s applications and mechanisms are still areas of active research, and further studies will enhance our understanding
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1-hexyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)20(26)19(22(25)28)21(27)24-16-10-8-9-15(23)14-16/h5-6,8-12,14,26H,2-4,7,13H2,1H3,(H,24,27) |
InChI Key |
RBBSXILCEVRUHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)Br)O |
Origin of Product |
United States |
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